![molecular formula C9H10N2O4 B1594947 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 5439-88-3](/img/structure/B1594947.png)
2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Overview
Description
“2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” is a chemical compound with the CAS Number: 5439-88-3 . It has a molecular weight of 210.19 . The compound is white to yellow solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid . The InChI code for this compound is 1S/C9H10N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h4H,1-3H2, (H,13,14) (H2,10,11,12,15) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . More detailed physical and chemical properties could not be found from the web search results.Scientific Research Applications
NMDA Receptor Antagonism
2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, have been studied for their antagonist activity at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, have shown varying levels of potency, influenced by their structural conformations and the presence of specific substituents, highlighting their potential in modulating NMDA receptor activities (Carling et al., 1992).
Synthesis and Antiparasitic Activity
Studies have been conducted on the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues, examining their potential as antiparasitic and antitumor agents. These compounds have shown inhibitory effects against dihydrofolate reductase enzymes from various sources and demonstrated significant potential in suppressing the growth of certain parasites and tumor cells (Rosowsky et al., 1999).
Palladium-Catalyzed Synthesis
The compound has been involved in studies focusing on palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These studies are significant for the development of new synthetic routes and methodologies in organic chemistry, which could be applicable to a variety of heterocyclic derivatives (Bacchi et al., 2005).
Biological Activities of Analogues
There has been significant research into the biological activities of various analogues of 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. These studies have revealed their potential as inhibitors of dihydrofolate reductase, showing promising results against pathogens like Pneumocystis carinii and Toxoplasma gondii, as well as antitumor properties (Gangjee et al., 1995).
Conformational Studies
Conformational and stereochemical studies of related tetrahydroquinoline derivatives have provided insights into their chemical behavior and potential applications in medicinal chemistry. These studies help in understanding the structural requirements for their biological activity (Armarego & Milloy, 1973).
Photochemistry Applications
Research has also explored the photochemical properties of related quinoline derivatives, such as their potential as photolabile protecting groups. This has implications for their use in photochemistry and the development of light-sensitive compounds (Fedoryak & Dore, 2002).
Safety And Hazards
properties
IUPAC Name |
2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXZHAQXJGOMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280082 | |
Record name | 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
CAS RN |
5439-88-3 | |
Record name | 5439-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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